(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile
Description
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, a trichlorophenyl group, and a nitrile group
Properties
IUPAC Name |
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl3N3O/c18-12-5-6-13(19)15(20)11(12)7-9(8-21)16-22-14-4-2-1-3-10(14)17(24)23-16/h1-7H,(H,22,23,24)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFBXGCTNICFFM-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=C(C=CC(=C3Cl)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=C(C=CC(=C3Cl)Cl)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Trichlorophenyl Group: The trichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trichlorobenzene derivative.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the quinazolinone derivative and a suitable nitrile compound in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Condensation: The nitrile group can participate in condensation reactions to form imines or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Condensation: Bases such as piperidine or sodium ethoxide can facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the trichlorophenyl ring.
Scientific Research Applications
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as semiconductors or organic light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving quinazolinone derivatives.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile: This compound is similar in structure but lacks the trichlorophenyl group.
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: This compound has a single chlorine atom on the phenyl ring instead of three.
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,4,6-trichlorophenyl)prop-2-enenitrile: This compound has chlorine atoms in different positions on the phenyl ring.
Uniqueness
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
